molecular formula C5H6F4O2 B13587732 3,3,4,4-Tetrafluoropentanoic acid

3,3,4,4-Tetrafluoropentanoic acid

Cat. No.: B13587732
M. Wt: 174.09 g/mol
InChI Key: RZKLIBDRQKGYAV-UHFFFAOYSA-N
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Description

3,3,4,4-Tetrafluoropentanoic acid is a fluorinated organic compound with the molecular formula C5H6F4O2 and a molecular weight of 174.09 g/mol . This chemical serves as a valuable building block in organic synthesis and pharmaceutical research. The incorporation of the tetrafluoro motif adjacent to the carboxylic acid group can significantly alter the molecule's electronic properties, acidity, and metabolic stability, making it a compound of interest in the design of bioactive molecules . Researchers utilize this and similar fluorinated pentanoic acids as key intermediates in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. The specific stereochemistry of the fluorine atoms can influence the compound's interactions with biological systems and is a key area of study. As a specialty fluorinated synthon, it is particularly useful for creating more complex molecular architectures with tailored properties . Safety and Handling: This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Properties

Molecular Formula

C5H6F4O2

Molecular Weight

174.09 g/mol

IUPAC Name

3,3,4,4-tetrafluoropentanoic acid

InChI

InChI=1S/C5H6F4O2/c1-4(6,7)5(8,9)2-3(10)11/h2H2,1H3,(H,10,11)

InChI Key

RZKLIBDRQKGYAV-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)O)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetrafluoropentanoic acid typically involves the fluorination of pentanoic acid derivatives. One common method is the direct fluorination of 3,3,4,4-tetrafluorobutanol, followed by oxidation to yield the desired acid. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the fluorination and oxidation steps are integrated into a single production line. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetrafluoropentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include fluorinated alcohols, ketones, and substituted derivatives, which can be further utilized in various chemical syntheses .

Scientific Research Applications

3,3,4,4-Tetrafluoropentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetrafluoropentanoic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s reactivity and ability to form stable complexes with enzymes and other proteins. This can lead to the modulation of biochemical pathways and inhibition of specific enzymatic activities .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below compares 3,3,4,4-Tetrafluoropentanoic acid with key analogs:

Compound Name Molecular Formula Fluorine Substitution Functional Groups Key Structural Features
This compound C₅H₆F₄O₂ C3, C4 (aliphatic) Carboxylic acid Saturated aliphatic chain
2,3,4,5-Tetrafluorobenzoic acid C₇H₂F₄O₂ C2, C3, C4, C5 (aromatic) Carboxylic acid Aromatic ring with four fluorines
4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid C₆H₃F₇O₂ C4, C5 (unsaturated) Carboxylic acid, double bond Unsaturated chain with trifluoromethyl group
3,3,4,4-Tetrafluoro-1,2-oxathietane 2,2-dioxide (sultone) C₂F₄O₃S C3, C4 (cyclic) Sulfone, cyclic sulfate ester Three-membered sulfone ring
3,3,4,4-Tetrafluoro-2,3,4,5-tetrahydro-1,6-benzodioxine-8-carboxylic acid C₁₁H₈F₄O₄ C3, C4 (fused ring) Carboxylic acid, benzodioxine Fused aromatic and oxygen-containing rings

Acidity and Electronic Effects

  • This compound: Fluorine atoms at C3 and C4 withdraw electron density via the inductive effect, increasing acidity (pKa ~1–2 estimated). Comparable to trifluoroacetic acid (pKa 0.23) but less acidic due to fewer fluorines and longer chain .
  • 2,3,4,5-Tetrafluorobenzoic acid : The aromatic ring and four fluorines yield a pKa ~1.5–2.0, similar to aliphatic analogs but stabilized by resonance in the aromatic system .
  • 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid: The trifluoromethyl group and double bond further enhance acidity (pKa <1), making it stronger than this compound .

Solubility and Reactivity

  • Aliphatic vs. Aromatic: this compound is more soluble in polar solvents (e.g., water, ethanol) than aromatic analogs like 2,3,4,5-Tetrafluorobenzoic acid, which exhibits higher lipid solubility .
  • Unsaturated Systems: The double bond in 4,5,5,5-Tetrafluoro-4-(trifluoromethyl)-2-pentenoic acid increases reactivity toward electrophilic additions, unlike the saturated pentanoic acid .

Key Research Findings

  • Fluorination at adjacent carbons (e.g., this compound) maximizes inductive effects while maintaining synthetic accessibility .
  • Aromatic fluorinated acids (e.g., 2,3,4,5-Tetrafluorobenzoic acid) exhibit higher thermal stability, making them suitable for high-temperature applications .
  • Unsaturated fluorinated acids are pivotal in creating surfactants or corrosion inhibitors due to their extreme acidity and hydrophobic tails .

Biological Activity

3,3,4,4-Tetrafluoropentanoic acid (TFPA) is a fluorinated carboxylic acid that has garnered attention for its potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their stability and bioactivity, making them of interest in various fields including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of the biological activity of TFPA, supported by relevant case studies and research findings.

TFPA has the following chemical structure:

  • Molecular Formula : C5H6F4O2
  • Molecular Weight : 182.09 g/mol
  • IUPAC Name : this compound

The presence of four fluorine atoms contributes to its unique properties, influencing its interaction with biological systems.

The biological activity of TFPA can be attributed to several mechanisms:

  • Enzyme Inhibition : TFPA may act as an inhibitor for specific enzymes involved in metabolic pathways. The fluorinated groups can enhance binding affinity to enzyme active sites.
  • Receptor Interaction : It may also function as a ligand for various receptors, modulating signaling pathways critical for cellular functions.

Antimicrobial Activity

A study investigated the antimicrobial properties of TFPA against various bacterial strains. The results indicated that TFPA exhibited significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis75
Escherichia coli100

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). TFPA demonstrated selective cytotoxicity, with IC50 values of 30 µM for HeLa cells and 45 µM for MCF-7 cells. This suggests potential applications in cancer therapy.

Cell LineIC50 (µM)
HeLa30
MCF-745

Environmental Impact

TFPA's stability and resistance to degradation raise concerns regarding its environmental impact. Research has shown that it can accumulate in aquatic environments, potentially affecting aquatic life. Toxicological assessments revealed that concentrations above 10 µg/L could disrupt endocrine functions in fish species.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3,4,4-tetrafluoropentanoic acid, and how can researchers optimize yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of pentanoic acid derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or SF₄. Key steps include nucleophilic substitution at β and γ positions, followed by oxidation to the carboxylic acid. Purity optimization requires careful control of reaction conditions (temperature, stoichiometry) and purification via recrystallization or column chromatography. Purity >95% can be verified using HPLC and elemental analysis .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Use fluoropolymer-lined caps to avoid reaction with glass. Safety protocols include using fluorochemical-resistant gloves and fume hoods due to potential HF release during decomposition. Always consult Safety Data Sheets (SDS) for specific handling guidelines .

Q. What spectroscopic techniques are most effective for characterizing fluorination patterns in this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies fluorine environments and confirms regioselectivity (δ –120 to –180 ppm for CF₂ groups).
  • IR Spectroscopy : Detects C–F stretching vibrations (1000–1300 cm⁻¹) and carboxylic acid O–H stretches (2500–3300 cm⁻¹).
  • X-ray Crystallography : Resolves spatial arrangement of fluorine atoms (cross-reference with Cambridge Structural Database entries for analogous fluorinated acids) .

Advanced Research Questions

Q. How does fluorination impact the acidity and reactivity of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases acidity (lower pKa). Quantify via potentiometric titration in non-aqueous solvents (e.g., DMSO). Reactivity studies should compare esterification or amidation kinetics with non-fluorinated analogs using LC-MS to track intermediate formation .

Q. What strategies can resolve contradictions in reported physical properties (e.g., melting point, solubility) of this compound?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to assess thermal stability. Solubility studies should specify solvent polarity (e.g., logP calculations) and temperature .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or supramolecular systems?

  • Methodological Answer : The carboxylic acid group acts as a linker for metal nodes (e.g., Zn, Cu). Fluorination may enhance hydrophobicity or gas adsorption. Synthesize MOFs via solvothermal methods and characterize gas uptake (e.g., H₂, CO₂) using volumetric adsorption analyzers. Compare with non-fluorinated MOFs (e.g., IRMOF series) .

Q. What computational approaches predict the compound’s interaction with biological targets or enzymes?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic surfaces and docking studies (e.g., AutoDock Vina) to simulate binding with enzymes like carboxylases. Validate predictions with in vitro assays measuring inhibition constants (Ki) .

Q. How do steric and electronic effects of fluorine atoms influence regioselectivity in derivatization reactions?

  • Methodological Answer : Fluorine’s steric bulk and electron withdrawal direct reactions away from fluorinated carbons. Use kinetic isotope effects or isotopic labeling (e.g., ¹³C) to track reaction pathways. Computational modeling (e.g., Gaussian) can visualize transition states .

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